(4-Bromo-3-methylisoxazol-5-yl)methyl acetate

Vue d'ensemble

Description

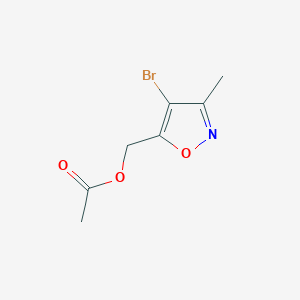

“(4-Bromo-3-methylisoxazol-5-yl)methyl acetate” is a chemical compound with the CAS Number: 1380089-33-7 . It has a molecular weight of 234.05 and its IUPAC name is (4-bromo-3-methylisoxazol-5-yl)methyl acetate . The compound is typically a yellow to brown liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BrNO3/c1-4-7(8)6(12-9-4)3-11-5(2)10/h3H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at room temperature . The physical form of this compound is a yellow to brown liquid .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

- Synthesis and Evaluation of Derivatives : A study conducted by Hui et al. (2010) described the synthesis of derivatives of 5-methylisoxazol, including 4-amino-5-mercapto-3-(5-methylisoxazol-3-yl)-1,2,4-triazole, and their evaluation for antibacterial activities. This research underscores the chemical's potential in creating compounds with antibacterial properties (Hui et al., 2010).

Antimicrobial Studies

Development of Antimicrobial Compounds : Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles from benzisoxazolyl-3-acetic acid and evaluated their antibacterial and antifungal activities. This highlights the compound's role in antimicrobial research (Lamani et al., 2009).

Synthesis of Novel Compounds for Antimicrobial Screening : Another study by Hui et al. (2002) involved the synthesis of 5-(5-methylisoxazol-3-yl)-4-substituted aminomethyl-2-thin-1,3,4-oxadiazoles and their subsequent antibacterial evaluation. This research adds to the understanding of the compound's utility in creating antimicrobial agents (Hui et al., 2002).

Pharmacological Properties

- Pharmacological Applications : A study by Maliszewska-Guz et al. (2005) explored the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, leading to the formation of various derivatives. These compounds were investigated for their effects on the central nervous system in mice, demonstrating the compound's relevance in pharmacological studies (Maliszewska-Guz et al., 2005).

Chemical Synthesis and Structural Analysis

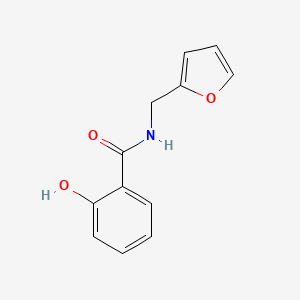

Crystal Structure Analysis : Lee et al. (2017) conducted a study on the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a product from a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate. This research provides insight into the structural aspects of compounds derived from the chemical (Lee et al., 2017).

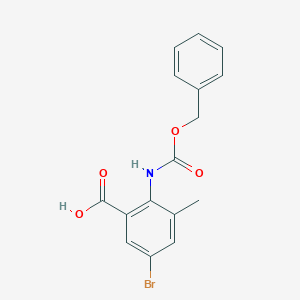

Experimental and Theoretical Studies : Gültekin et al. (2020) performed experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, analyzing its local and global chemical activities. This demonstrates the compound's application in detailed chemical studies (Gültekin et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

(4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-4-7(8)6(12-9-4)3-11-5(2)10/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGKSLUGKUUZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2834257.png)

![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2834260.png)

![[2-imino-10-methyl-1-(methylethyl)-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2834261.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834265.png)

![1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2834270.png)

![2-Amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2834273.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834276.png)

![4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2834280.png)